(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
CAS No.: 634922-12-6
Cat. No.: VC7847002
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634922-12-6 |
|---|---|
| Molecular Formula | C8H18Cl2N2 |
| Molecular Weight | 213.15 |
| IUPAC Name | (9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
| Standard InChI | InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 |
| Standard InChI Key | QZVLTIYFENRBIK-YCBDHFTFSA-N |
| Isomeric SMILES | C1CCN2CCNC[C@H]2C1.Cl.Cl |
| SMILES | C1CCN2CCNCC2C1.Cl.Cl |
| Canonical SMILES | C1CCN2CCNCC2C1.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₈H₁₈Cl₂N₂, with a molecular weight of 213.15 g/mol . Its IUPAC name, (9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, reflects its bicyclic architecture, which combines a partially saturated pyridine ring fused to a pyrazine moiety . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈Cl₂N₂ | |
| Molecular Weight | 213.15 g/mol | |
| Stereochemistry | R-configuration at C9a | |
| CAS Number | 634922-12-6 | |
| Solubility | Soluble in polar solvents |
The R-stereochemistry at the 9a position distinguishes it from its S-isomer, which exhibits neurotoxic effects linked to serotonin receptor modulation. The dihydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmacological studies .
Synthesis and Chemical Modifications
Synthesis of the compound typically involves multi-step processes optimized for stereochemical control. A notable method from patent literature involves:
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Equilibration of a cis-aldehyde intermediate to its thermodynamically stable trans-isomer.
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Trapping with nitromethane anion under basic conditions to form the bicyclic framework .
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Chiral resolution to isolate the R-enantiomer, followed by hydrochlorination .
Industrial-scale production employs catalytic hydrogenation or asymmetric synthesis techniques to ensure high enantiomeric purity . Modifications at the 2- and 7-positions (e.g., introducing fluorinated or trifluoromethyl groups) have been explored to enhance bioactivity and target selectivity .
Applications in Drug Development
The compound serves as a versatile intermediate in synthesizing CNS-active agents and enzyme inhibitors. Key applications include:
| Application | Example Derivatives | Target |
|---|---|---|
| Antipsychotics | 2-(5-Fluoropyrimidin-2-yl) | Dopamine receptors |
| Antidepressants | 7-(Trifluoromethylphenoxy) | Serotonin transporters |
| Antimicrobials | 5-Chloropyridin-2-yl analogs | Bacterial efflux pumps |
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